molecular formula C23H18N6O2 B4481423 2-methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide

2-methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide

Cat. No.: B4481423
M. Wt: 410.4 g/mol
InChI Key: URYOBJMOWJAMCK-UHFFFAOYSA-N
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Description

2-methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide is an intriguing synthetic organic compound with a complex structure. It features multiple functional groups that contribute to its reactivity and potential applications in scientific research. The compound combines elements of benzamide, pyrazolo, and triazine systems, making it a unique entity in the realm of heterocyclic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide typically involves multi-step reactions starting from simpler precursors. A possible route might involve:

  • Formation of the Pyrazolo Compound: : Starting with 3-phenylpyrazole, this can undergo further modification to introduce the necessary methyl and oxo groups.

  • Cyclization with Pyrido Compound: : The modified pyrazole can then be reacted with a pyrido compound under cyclization conditions to form the pyrazolo[5,1-c]pyrido system.

  • Formation of the Triazine Ring: : Incorporation of the triazine ring is achieved through reactions involving nitrile intermediates and appropriate cyclization agents.

  • Benzamide Formation: : The final step involves the formation of the benzamide linkage, introducing the 2-methylbenzamide moiety under amide-bond-forming conditions.

Industrial Production Methods

On an industrial scale, production might involve optimization of each step to ensure high yield and purity. Key factors include the choice of catalysts, solvents, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound might undergo oxidation at the methyl groups or other reactive sites, leading to the formation of corresponding ketones or acids.

  • Reduction: : Reduction reactions could target the oxo group or the benzamide moiety, potentially yielding alcohols or amines.

  • Substitution: : Electrophilic substitution reactions might occur at the aromatic rings or the nitrogen atoms within the heterocyclic structure.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Sodium borohydride or hydrogenation with a palladium catalyst.

  • Substitution: : Use of halogenating agents or nucleophiles like Grignard reagents under controlled temperature and pH.

Major Products

  • Oxidation Products: : Ketones, acids.

  • Reduction Products: : Alcohols, amines.

  • Substitution Products: : Halogenated derivatives, substituted pyrazoles, and triazines.

Scientific Research Applications

In Chemistry

The compound is used in organic synthesis as an intermediate for the development of more complex molecules, owing to its multi-functional nature.

In Biology and Medicine

Potential applications include pharmaceutical research where the compound might act as a precursor to bioactive molecules. Its structural features are reminiscent of certain drug scaffolds.

In Industry

Used in material science for the development of advanced materials due to its unique structural properties. It might also find applications in agricultural chemistry as a potential pesticide or herbicide intermediate.

Mechanism of Action

The mechanism of action of this compound depends largely on its target applications. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The exact molecular targets would vary, but could include protein kinases, DNA/RNA polymerases, or metabolic enzymes. Pathways affected might include cell signaling cascades or metabolic pathways.

Comparison with Similar Compounds

Compared to other compounds in the pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine family, this compound is unique due to its specific substitutions which might confer different chemical reactivity or biological activity.

Similar Compounds

  • 2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine: : Lacks the benzamide moiety but has similar core structure.

  • N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide: : Similar structure but different substitution pattern.

Through these detailed comparisons and analysis, one can appreciate the distinct characteristics and potential of 2-methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide.

Properties

IUPAC Name

2-methyl-N-(4-methyl-10-oxo-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O2/c1-14-8-6-7-11-17(14)22(30)27-28-13-12-18-20(23(28)31)24-25-21-19(15(2)26-29(18)21)16-9-4-3-5-10-16/h3-13H,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYOBJMOWJAMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NN2C=CC3=C(C2=O)N=NC4=C(C(=NN34)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide
Reactant of Route 3
Reactant of Route 3
2-methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide
Reactant of Route 4
Reactant of Route 4
2-methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide
Reactant of Route 5
Reactant of Route 5
2-methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide
Reactant of Route 6
Reactant of Route 6
2-methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide

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